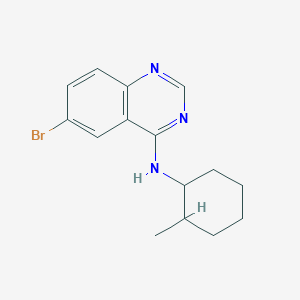
6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine is a synthetic compound that has gained significant attention in scientific research for its potential applications in various fields.
科学研究应用
6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine has been extensively studied for its potential applications in various fields of scientific research. It has shown promising results in the field of cancer research, where it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use as an anti-inflammatory agent, with results showing a significant reduction in inflammation markers.
作用机制
The mechanism of action of 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine is not fully understood. However, studies have shown that it inhibits the activity of specific enzymes and signaling pathways involved in cancer cell growth and inflammation. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce the expression of certain genes involved in cancer cell growth and inflammation. It has also been found to inhibit the activity of specific enzymes involved in these processes. In addition, it has been found to induce apoptosis in cancer cells, leading to their death.
实验室实验的优点和局限性
One of the main advantages of using 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine in lab experiments is its potential as a therapeutic agent for cancer and inflammation. Its synthetic nature also allows for easy modification and optimization of its properties. However, one of the limitations of using this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
未来方向
There are several future directions for research on 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine. One direction is to further elucidate its mechanism of action and identify the specific enzymes and signaling pathways it targets. Another direction is to optimize its synthesis method to improve yield and purity. Additionally, research can be conducted to explore its potential use in other fields, such as neurodegenerative diseases and cardiovascular diseases.
Conclusion
In conclusion, this compound is a synthetic compound that has shown promising results in scientific research for its potential applications in various fields. Its synthesis method has been optimized, and it has been found to inhibit cancer cell growth and reduce inflammation markers. Future research can further elucidate its mechanism of action and explore its potential use in other fields.
合成方法
The synthesis of 6-bromo-N-(2-methylcyclohexyl)-4-quinazolinamine involves the reaction of 6-bromo-4-chloroquinazoline with 2-methylcyclohexylamine. The reaction is carried out in the presence of a catalyst and a solvent under specific conditions to yield the desired product. The synthesis method has been optimized to improve the yield and purity of the compound.
属性
IUPAC Name |
6-bromo-N-(2-methylcyclohexyl)quinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18BrN3/c1-10-4-2-3-5-13(10)19-15-12-8-11(16)6-7-14(12)17-9-18-15/h6-10,13H,2-5H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFIWOVALGLWODT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC2=NC=NC3=C2C=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]alanine](/img/structure/B5026276.png)
![4-[(4-isopropyl-1-piperazinyl)methyl]-2,6-dimethoxyphenol ethanedioate (salt)](/img/structure/B5026287.png)
![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-3-(3-nitrophenyl)acrylamide](/img/structure/B5026288.png)
![3-[(1,3-benzodioxol-5-ylmethyl)amino]-1-(4-iodophenyl)-2,5-pyrrolidinedione](/img/structure/B5026296.png)
![4-butoxy-N-(2-(2-furyl)-1-{[(2-hydroxyethyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5026300.png)

![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5026310.png)
![11-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-10-(trifluoroacetyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5026315.png)
![2-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-methyl-N-[(4-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5026317.png)
![N-[3-(4-morpholinyl)propyl]benzamide oxalate](/img/structure/B5026331.png)
![2-(dimethylamino)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride](/img/structure/B5026333.png)
![1-(4-butoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5026350.png)
![N-methyl-1-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-[4-(trifluoromethyl)benzyl]methanamine](/img/structure/B5026366.png)